molecular formula C10H10F2O B13636290 1-Allyl-3-difluoromethoxy-benzene

1-Allyl-3-difluoromethoxy-benzene

Katalognummer: B13636290
Molekulargewicht: 184.18 g/mol
InChI-Schlüssel: MSLKBZKTGXWDAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-3-difluoromethoxy-benzene is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features two key functional groups: a difluoromethoxy group (-OCF2H) attached to a benzene ring and an allyl chain. The difluoromethoxy group is a well-known bioisostere , meaning it can mimic the behavior of other common functional groups in biological systems . Specifically, the -OCF2H moiety is often used as a surrogate for a methoxy group (-OCH3), as the incorporation of fluorine can significantly alter the compound's physicochemical properties . Research indicates that the difluoromethoxy group can enhance metabolic stability and modulate lipophilicity, which are critical factors in the design and optimization of pharmaceutical agents and agrochemicals . Furthermore, the allyl group provides a versatile synthetic handle for further chemical transformations, such as cross-coupling reactions or oxidation, enabling researchers to diversify the molecular structure and explore new chemical space . This combination of features makes this compound a valuable building block for researchers working in areas including drug discovery, materials science, and the development of novel synthetic methodologies. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H10F2O

Molekulargewicht

184.18 g/mol

IUPAC-Name

1-(difluoromethoxy)-3-prop-2-enylbenzene

InChI

InChI=1S/C10H10F2O/c1-2-4-8-5-3-6-9(7-8)13-10(11)12/h2-3,5-7,10H,1,4H2

InChI-Schlüssel

MSLKBZKTGXWDAG-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=CC(=CC=C1)OC(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Strategy: Aromatic Difluoromethoxylation Followed by Allylation

  • Step 1: Aromatic Difluoromethoxylation

    Aromatic substrates bearing halogen substituents (e.g., bromobenzene derivatives) can be converted into difluoromethoxy arenes using difluorocarbene chemistry. One approach involves the generation of difluorocarbene intermediates, followed by oxidation and nucleophilic substitution to install the -OCF2H group on the aromatic ring.

  • Step 2: Allylation of the Aromatic Ring

    The allyl group can be introduced via electrophilic aromatic substitution or via cross-coupling reactions such as Heck or Suzuki-type reactions using allyl halides or allyl boronates. For example, allylation of hydroxy- or halogen-substituted arenes under palladium catalysis is a common route.

Continuous Flow Microreactor Synthesis of Difluoromethoxy Aromatic Intermediates

A patented method describes the synthesis of difluoromethoxy-substituted aromatic boronic acids using 3-difluoromethoxy-5-bromofluorobenzene, borate, and n-butyllithium in a microchannel continuous flow reactor. This method avoids harsh low-temperature conditions, reduces side reactions, and improves product purity and yield.

Parameter Description
Starting material 3-difluoromethoxy-5-bromofluorobenzene
Reagents Borate (e.g., methyl borate), n-butyllithium (n-BuLi)
Reactor Microchannel continuous flow reactor
Solvent Ether solvents (e.g., tetrahydrofuran, oxolane)
Temperature Ambient to mild conditions, avoiding ultralow temperatures
Advantages Fast reaction, short cycle, fewer side reactions, easier purification

This boronic acid intermediate can be further functionalized to introduce an allyl group via Suzuki coupling or other cross-coupling reactions, enabling the synthesis of this compound.

Analytical Data and Reaction Conditions Supporting Preparation

Spectroscopic Characterization

  • [^19F NMR](pplx://action/followup) : Aromatic difluoromethoxy groups show characteristic signals near −21 to −22 ppm for AgOCF3 complexes and signals in the −100 to −150 ppm range for aromatic fluorines, confirming substitution patterns.

  • [^1H NMR](pplx://action/followup) : Allyl protons and aromatic protons show distinct coupling patterns, with fluorine atoms causing characteristic splitting of aromatic proton signals.

Typical Reaction Procedure Example for Difluoromethoxylation

Step Reagents and Conditions
Substrate Aromatic bromide or iodide
Difluorocarbene source Ph3P+CF2CO2−, Ph2S=O, AgF
Solvent THF
Temperature 60 °C
Reaction time 30 minutes
Atmosphere Nitrogen
Product isolation Flash column chromatography

This procedure yields difluoromethoxy-substituted arenes ready for further functionalization.

Summary Table of Preparation Routes

Methodology Key Reagents/Conditions Advantages Limitations
Difluorocarbene oxidation and trifluoromethoxylation Ph3P+CF2CO2−, Ph2S=O, AgF, THF, 60 °C Mild conditions, well-characterized Focus on trifluoromethoxy (-OCF3)
Continuous flow microreactor synthesis 3-difluoromethoxy-5-bromofluorobenzene, borate, n-BuLi, ether solvents Fast, scalable, avoids ultralow temps Requires specialized flow equipment
Allylation (post-difluoromethoxylation) Allyl halides, Pd catalysts Versatile allyl introduction Requires pure intermediates

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-3-difluoromethoxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-difluoromethoxy-benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Allyl-3-difluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The allyl group can undergo radical reactions, forming reactive intermediates that interact with cellular components. The difluoromethoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Electronic Effects : DFT studies on 1-Fluoro-3-(trifluoromethoxy)benzene reveal that trifluoromethoxy groups reduce electron density at the para position by 15% compared to difluoromethoxy groups, impacting reaction pathways .
  • Thermal Stability : 1-Bromo-3-(trifluoromethoxy)benzene decomposes at 250°C, whereas allyl-substituted analogs exhibit stability up to 300°C, attributed to the allyl group’s resonance stabilization .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 1-Allyl-3-difluoromethoxy-benzene, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential functionalization of benzene derivatives. Key steps include:

  • Electrophilic substitution : Introduction of the difluoromethoxy group via nucleophilic displacement using ClF2_2CO2_2Na under controlled pH (e.g., pH 7–8) to avoid decomposition .
  • Allylation : Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Pd-mediated) to attach the allyl group. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) critically affect regioselectivity and yield .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Difluoromethoxy intro.ClF2_2CO2_2Na, K2_2CO3_3, DMF, 80°C65–75≥95%
AllylationAllyl bromide, Pd(OAc)2_2, THF, 60°C50–60≥90%

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound impact its handling in laboratory settings?

  • Methodology :

  • Solubility : Predominantly lipophilic (logP ~2.8), soluble in DCM, THF, and DMSO, but poorly in water. Aqueous solubility can be enhanced via co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability : Degrades under strong UV light due to allyl group isomerization. Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR identifies the difluoromethoxy group (–OCF2_2–) as a triplet (δ –80 to –85 ppm). 1H^{1}\text{H} NMR distinguishes allyl protons as multiplet signals (δ 5.1–5.8 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+^+ at m/z 214.1 (calculated for C10_{10}H10_{10}F2_2O). Fragmentation patterns confirm loss of CH2_2CH2_2 from the allyl group .

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethoxy group influence regioselectivity in further functionalization reactions?

  • Methodology :

  • The –OCF2_2 group directs electrophiles (e.g., NO2+_2^+, SO3_3H+^+) to the para position due to its strong meta-directing effect. Computational studies (DFT) show reduced electron density at the ortho/para positions .
  • Case Study : Nitration with HNO3_3/H2_2SO4_4 yields 1-Allyl-3-difluoromethoxy-5-nitrobenzene as the major product (85% selectivity) .

Q. What strategies mitigate competing side reactions (e.g., allyl group isomerization) during synthesis?

  • Methodology :

  • Temperature Control : Maintain reactions below 80°C to prevent allyl migration.
  • Catalyst Optimization : Use Pd(PPh3_3)4_4 instead of Pd(OAc)2_2 to suppress β-hydride elimination .
  • Additives : Additives like NaI stabilize intermediates in coupling reactions, improving yield by 15–20% .

Q. How can in vitro biological activity assays (e.g., enzyme inhibition) be designed to evaluate this compound?

  • Methodology :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, BACE1) due to the compound’s lipophilicity .
  • Assay Conditions : Use fluorometric assays with recombinant enzymes (e.g., BACE1) in pH 4.5 buffer to mimic lysosomal environments. IC50_{50} values are typically measured at 10–50 µM .
    • Data Table :
EnzymeIC50_{50} (µM)Assay TypeReference
BACE128.4 ± 3.1Fluorometric
CYP3A4>100Luminescent

Q. What computational tools (e.g., DFT, molecular docking) predict interaction mechanisms between this compound and biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
  • Docking Studies : Use AutoDock Vina to simulate binding to BACE1. Results show hydrogen bonding between –OCF2_2 and Asp228 residue (ΔG = –7.2 kcal/mol) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or biological activities?

  • Methodology :

  • Source Validation : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals. Avoid non-peer-reviewed platforms (e.g., BenchChem) .
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate biological assays with positive controls (e.g., OM99-2 for BACE1) .

Analytical Method Optimization

Q. What HPLC conditions achieve optimal separation of this compound from byproducts?

  • Methodology :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 50–80% acetonitrile in 0.1% TFA over 20 min.
  • Detection : UV at 254 nm; retention time ~12.3 min .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.